
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a hydroxy group, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to afford pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the substitution pattern, which affects its chemical and biological properties.
2-amino-4-oxo-6-methylpyrimidine: Another similar compound with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
60438-02-0 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12) |
Clé InChI |
CAGMMIQTDGZPDG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
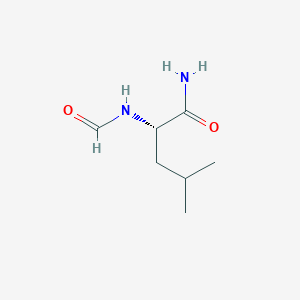

![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
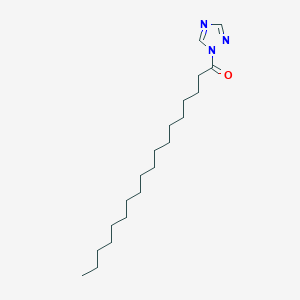
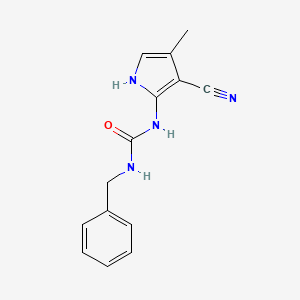
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
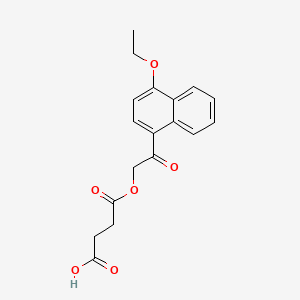
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

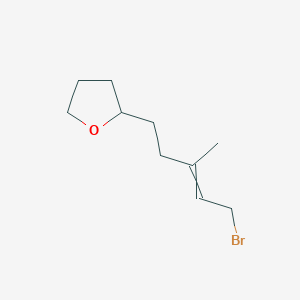
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
